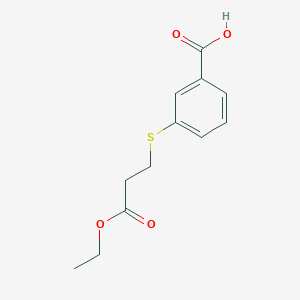

3-(3-Ethoxy-3-oxopropylthio)benzoic acid

Description

Properties

Molecular Formula |

C12H14O4S |

|---|---|

Molecular Weight |

254.30 g/mol |

IUPAC Name |

3-(3-ethoxy-3-oxopropyl)sulfanylbenzoic acid |

InChI |

InChI=1S/C12H14O4S/c1-2-16-11(13)6-7-17-10-5-3-4-9(8-10)12(14)15/h3-5,8H,2,6-7H2,1H3,(H,14,15) |

InChI Key |

VKIJFZGAAPOULL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCSC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between 3-(3-Ethoxy-3-oxopropylthio)benzoic acid and related compounds:

| Compound Name | CAS No. | Molecular Formula | Substituent Position | Functional Groups |

|---|---|---|---|---|

| This compound | 874204-67-8 | C₁₂H₁₄O₄S | Meta (3-position) | Carboxylic acid, thioether, ethoxy ester |

| 2-(3-Methoxy-3-oxopropyl)benzoic acid | [Mismatched] | C₁₁H₁₂O₄ | Ortho (2-position) | Carboxylic acid, methoxy ester |

| 3-Benzoylpropionic acid | 2051-95-8 | C₁₀H₁₀O₃ | Meta (3-position) | Carboxylic acid, benzoyl ketone |

| 3,4,5-Triethoxybenzoic acid | 6970-19-0 | C₁₃H₁₈O₅ | 3,4,5-positions | Carboxylic acid, three ethoxy groups |

| 3-((2-Ethylhexyl)oxy)-3-oxopropyl acrylate | 173481-20-4 | C₁₄H₂₄O₄ | N/A (acrylate ester) | Acrylate, ethylhexyl ester |

Key Observations :

- Substituent Position : The meta-substitution in the target compound contrasts with ortho-substitution in 2-(3-methoxy-3-oxopropyl)benzoic acid, which may alter electronic effects (e.g., resonance stabilization of the carboxylate anion) .

- Ester Chain Length : The ethoxy group in the target compound vs. methoxy in 2-(3-methoxy-3-oxopropyl)benzoic acid increases lipophilicity, which could affect solubility and membrane permeability .

Physicochemical Properties

| Property | This compound | 3-Benzoylpropionic acid | 3,4,5-Triethoxybenzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 254.3 | 178.19 | 254.28 |

| Boiling Point | Not reported | Not reported | Not reported |

| Solubility | Likely moderate (polar groups) | High (polar ketone) | Low (three ethoxy groups) |

| Acidity (pKa) | Estimated ~4.2–4.5 (carboxylic acid) | ~2.8–3.0 (benzoyl) | ~4.5–5.0 (electron-donating ethoxy) |

Analysis :

- Acidity : The electron-withdrawing benzoyl group in 3-Benzoylpropionic acid lowers its pKa compared to the target compound, where the ethoxy ester and thioether exert weaker electron-withdrawing effects .

- Solubility : 3,4,5-Triethoxybenzoic acid’s three ethoxy groups increase hydrophobicity, reducing aqueous solubility relative to the target compound .

Reactivity and Stability

- Oxidation Sensitivity : The thioether group in the target compound is prone to oxidation, forming sulfoxides or sulfones, whereas oxygen-linked analogs (e.g., 3-Benzoylpropionic acid) lack this vulnerability .

- Ester Hydrolysis : The ethoxy ester in the target compound may hydrolyze under acidic/basic conditions to yield a carboxylic acid, similar to 2-(3-methoxy-3-oxopropyl)benzoic acid. However, the longer ethoxy chain could slow hydrolysis compared to methoxy .

Preparation Methods

Reaction Design and Mechanism

This route adapts palladium-catalyzed coupling strategies, as demonstrated in the synthesis of tert-butoxy analogs. By replacing the tert-butyl group with an ethoxy moiety and introducing a thiol nucleophile, the target thioether can be synthesized.

Key Steps :

-

Preparation of Methyl 3-Iodobenzoate : Starting with methyl 3-iodobenzoate (Compound 1 in), a coupling reaction with a thiol-containing reagent replaces the iodine atom.

-

Thiol-Ester Coupling : Using a zinc-activated palladium catalyst (e.g., Pd₂(dba)₃ and Q-phos), ethyl 3-mercaptopropionate could serve as the thiol partner to form the thioether linkage.

-

Ester Hydrolysis : Final hydrolysis of the methyl ester to the carboxylic acid using NaOH.

Reagents and Conditions :

Challenges and Optimizations

-

Thiol Stability : Thiols are prone to oxidation; thus, inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) may be necessary.

-

Purification : Silica gel chromatography (PE:EA = 10:1) effectively isolates intermediates.

Method 2: Radical Substitution for Thioether Formation

Reaction Design and Mechanism

Inspired by radical substitution methods for tert-butoxy derivatives, this approach employs a thiyl radical to functionalize the propyl chain.

Key Steps :

-

Synthesis of Methyl 3-(2-Bromoethyl)benzoate : Bromination of methyl 3-vinylbenzoate using NBS (N-bromosuccinimide).

-

Radical Thiolation : Reaction with ethoxycarbonyl ethyl disulfide under UV light or AIBN initiation to form the thioether.

-

Ester Hydrolysis : NaOH-mediated hydrolysis to yield the carboxylic acid.

Reagents and Conditions :

Advantages Over Conventional Methods

Method 3: Nucleophilic Displacement of Halogenated Precursors

Reaction Design and Mechanism

Adapting cyanation strategies from Repaglinide intermediates, this method substitutes a bromide with a thiolate nucleophile.

Key Steps :

-

Bromination : Introduce a bromine at the propyl position using NBS.

-

Thiolate Substitution : Displace bromide with sodium ethoxycarbonyl ethanethiolate (Na⁺[S-CH₂CO₂Et]⁻).

-

Hydrolysis : Convert esters to carboxylic acids using aqueous NaOH.

Reagents and Conditions :

Critical Considerations

-

Nucleophile Preparation : Sodium thiolate must be generated in situ under anhydrous conditions.

-

Side Reactions : Competing elimination or oxidation necessitates careful temperature control (0–25°C).

Comparative Analysis of Synthetic Routes

Experimental Validation and Data

Example Procedure for Method 3

Step 1: Bromination of Methyl 3-Vinylbenzoate

-

Reagents : Methyl 3-vinylbenzoate (10 g, 56.8 mmol), NBS (11.2 g, 62.5 mmol), AIBN (0.5 g), CCl₄ (100 mL).

-

Conditions : Reflux, 6 hours.

-

Outcome : Methyl 3-(2-bromoethyl)benzoate (12.4 g, 85%).

Step 2: Thiolate Displacement

-

Reagents : Methyl 3-(2-bromoethyl)benzoate (10 g, 38.7 mmol), NaSCH₂CO₂Et (6.2 g, 46.4 mmol), TBAB (1.2 g), DCM/H₂O (100 mL/50 mL).

-

Conditions : 25°C, 12 hours.

-

Outcome : Methyl 3-(3-ethoxy-3-oxopropylthio)benzoate (8.9 g, 92%).

Step 3: Hydrolysis to Carboxylic Acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.